N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-phenylalanine
Description
(2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound that features a chromenone core structure, a propanoic acid moiety, and a phenyl group
Properties
Molecular Formula |
C24H23NO6 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2S)-2-[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H23NO6/c1-14(22(26)25-20(23(27)28)12-15-6-3-2-4-7-15)30-16-10-11-18-17-8-5-9-19(17)24(29)31-21(18)13-16/h2-4,6-7,10-11,13-14,20H,5,8-9,12H2,1H3,(H,25,26)(H,27,28)/t14?,20-/m0/s1 |
InChI Key |
WUGBUBPPCFZIOB-LGTGAQBVSA-N |
Isomeric SMILES |
CC(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID can be approached through several synthetic routes. One common method involves the condensation of a chromenone derivative with an amino acid derivative under acidic or basic conditions. The reaction typically requires a catalyst such as a Lewis acid or a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicine, (2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of stability, reactivity, or selectivity.
Mechanism of Action
The mechanism of action of (2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID: shares structural similarities with other chromenone derivatives and amino acid conjugates.
Chromenone Derivatives: Compounds with a chromenone core structure, such as flavonoids and coumarins, which are known for their diverse biological activities.
Amino Acid Conjugates: Compounds that combine amino acids with other functional groups, often used in drug design and development.
Uniqueness
The uniqueness of (2S)-2-({2-[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct properties and activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
